molecular formula C8H14ClN3 B8214992 1-ethyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride

1-ethyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride

Cat. No.: B8214992
M. Wt: 187.67 g/mol
InChI Key: BKQQHTIYCCWMOU-UHFFFAOYSA-N
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Description

1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride is a chemical compound with the molecular formula C8H13N3·HCl. It belongs to the class of pyrazolopyridine derivatives, which are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

The synthesis of 1-ethyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of ethyl hydrazine with a suitable pyridine derivative, followed by cyclization and subsequent hydrochloride salt formation . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, particularly those involving abnormal cell proliferation.

    Industry: It may be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-ethyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell signaling, proliferation, and apoptosis. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride can be compared with other pyrazolopyridine derivatives, such as:

  • 1-Methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ylmethanol dihydrochloride
  • Ethyl 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate
  • 5-tert-butyl 3-ethyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substituents and the resulting biological activities .

Properties

IUPAC Name

1-ethyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.ClH/c1-2-11-8-3-4-9-5-7(8)6-10-11;/h6,9H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQQHTIYCCWMOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(CNCC2)C=N1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.67 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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